CPI-455 is a potent and selective inhibitor of lysine-specific histone demethylase 5 (KDM5) family proteins, particularly KDM5A. [, , , , , , , , , , , , ] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone tails. [, , , , , , , , , , , , ] By inhibiting KDM5 activity, CPI-455 can modulate the expression of genes involved in cell growth, differentiation, and apoptosis, making it a valuable tool for studying various biological processes and diseases, including cancer. [, , , , , , , , , , , , ]
CPI-455 primarily exerts its biological effects by selectively inhibiting KDM5 family histone demethylases, particularly KDM5A. [, , , , , , , , , , , , ] These enzymes remove methyl groups from histone H3 lysine 4 (H3K4), a histone modification associated with active gene transcription. [, , , , , , , , , , , , ] By inhibiting KDM5A, CPI-455 prevents the removal of these methyl groups, leading to increased H3K4 methylation levels and subsequent changes in gene expression. [, , , , , , , , , , , , ] This modulation of gene expression has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cells. [, , , , , , , , , , , , ] Additionally, CPI-455 has been reported to enhance the sensitivity of cancer cells to chemotherapy drugs like cisplatin. [, ]
Inhibiting Tumor Growth: CPI-455 has demonstrated significant inhibitory effects on the growth of various cancer cell lines, including esophageal squamous cell carcinoma (ESCC), liver cancer, oral squamous cell carcinoma, acute myeloid leukemia (AML), glioblastoma, and breast cancer. [, , , , , , , ] This inhibitory effect is attributed to its ability to induce cell cycle arrest, apoptosis, and differentiation in these cancer cells. [, , , , , , , ]
Enhancing Chemosensitivity: Research suggests that CPI-455 can enhance the sensitivity of cancer cells to chemotherapy drugs like cisplatin, potentially improving treatment outcomes. [, ] For instance, CPI-455, in combination with cisplatin, showed a synergistic effect in inhibiting the growth of liver cancer cells and enhancing their sensitivity to cisplatin-induced apoptosis.
Targeting Drug-Tolerant Cancer Cells: Studies have indicated that CPI-455 might hold promise in targeting drug-tolerant cancer cells, which pose a significant challenge in cancer treatment. These cells, often responsible for disease relapse, are less sensitive to conventional therapies. The ability of CPI-455 to target these resistant populations highlights its potential in developing more effective cancer treatments.
Investigating the Role of KDM5 Enzymes: CPI-455 serves as a valuable tool for researchers to investigate the biological functions of KDM5 enzymes in various cellular processes. [, , , , , , , , , , , , ] By selectively inhibiting these enzymes, CPI-455 allows scientists to elucidate their roles in gene regulation, cell fate determination, and disease development.
Modulating Stem Cell Differentiation: Studies have shown that CPI-455 can influence the differentiation of stem cells, suggesting its potential applications in regenerative medicine. [, ] For instance, CPI-455 was found to promote astrocytogenesis in neural stem cells, highlighting its role in regulating cell fate decisions.
Understanding Disease Mechanisms: Research utilizing CPI-455 has provided valuable insights into the mechanisms underlying various diseases, including cancer, inflammatory responses, and hearing loss. [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: